molecular formula C11H15NO2 B14907578 Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate

Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate

Cat. No.: B14907578
M. Wt: 193.24 g/mol
InChI Key: NPSPMUQGRBDVCM-UHFFFAOYSA-N
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Description

Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate (CAS 5348-50-5) is an organic ester with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol. Structurally, it consists of a phenyl ring substituted with an aminomethyl (-CH₂NH₂) group at the para position and a methyl (-CH₃) group at the meta position, linked to a methyl acetate moiety.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)-3-methylphenyl]acetate

InChI

InChI=1S/C11H15NO2/c1-8-5-9(6-11(13)14-2)3-4-10(8)7-12/h3-5H,6-7,12H2,1-2H3

InChI Key

NPSPMUQGRBDVCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate typically involves the esterification of 2-(4-(aminomethyl)-3-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active aminomethyl-methylphenyl moiety.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound features an aminomethyl group, distinguishing it from analogs with hydroxyl (Compound 1) or ketone (Methyl 2-phenylacetoacetate) substituents . This group may enhance solubility or reactivity in synthetic pathways. Compounds 5 and 6 incorporate heterocycles (indole, triazole) and electron-withdrawing groups (chlorobenzoyl, nitrobenzoyl), which are common in drug design .

Molecular Weight and Complexity :

  • The target compound (271.31 g/mol) is intermediate in size compared to simpler esters like Methyl 2-phenylacetoacetate (192.21 g/mol) and larger derivatives like Compound 5 (470.94 g/mol). This impacts pharmacokinetic properties such as bioavailability .

Methyl 2-phenylacetoacetate’s role as a precursor for illicit drugs underscores the importance of ester group positioning in determining downstream reactivity .

Biological Activity

Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a methyl ester functional group attached to a phenyl ring with an aminomethyl substituent. The structural formula can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2

This structure is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit promising anticancer properties. For instance, research has shown that compounds with similar structures can selectively inhibit leukemia cell lines while maintaining low cytotoxicity against normal fibroblasts.

  • Case Study : In a study by , certain aminoketones demonstrated selective anti-leukemic effects at concentrations as low as 5 µM, suggesting that modifications in the structure could enhance potency while reducing toxicity.

2. Kinase Inhibition

The compound has been evaluated for its potential as a kinase inhibitor, particularly against receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor).

  • Research Findings : A docking study indicated that compounds with similar structures showed high inhibitory activity against EGFR, with some achieving over 90% inhibition at low concentrations (10 nM) . This suggests that this compound could also exhibit similar inhibitory properties.

3. Antimicrobial Activity

The compound's biological profile may also extend to antimicrobial properties. Compounds structurally related to this compound have shown efficacy against various bacterial strains.

  • Table of Antimicrobial Activity :
CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus125
Compound BEscherichia coli250
Compound CPseudomonas aeruginosa500

This table illustrates the minimum inhibitory concentrations (MICs) of related compounds, indicating potential effectiveness against common pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

  • Key Insights :
    • The presence of electron-donating groups on the phenyl ring enhances binding affinity to target proteins.
    • Modifications in the alkyl chain length and branching can significantly influence both potency and selectivity .

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